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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Methoxy-2(1H)-pyridinone. The information presented herein is essential for the

unequivocal identification, characterization, and quality control of this molecule in research and

development settings. This document details available mass spectrometry data and provides

expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based

on the analysis of analogous structures. Furthermore, detailed experimental protocols for

acquiring such spectroscopic data are provided.

Core Spectroscopic Data
The spectroscopic data for 4-Methoxy-2(1H)-pyridinone is summarized in the following tables.

It is important to note that while mass spectrometry data is experimentally confirmed, the NMR

and IR data are predicted based on established principles of spectroscopy and data from

structurally related compounds, due to the limited availability of published experimental spectra

for this specific molecule.

Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of 4-Methoxy-2(1H)-pyridinone. The

experimentally determined mass-to-charge ratio from Liquid Chromatography-Mass

Spectrometry (LC-MS) with Electrospray Ionization (ESI) is consistent with the protonated

molecule.
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Parameter Value

Molecular Formula C₆H₇NO₂

Molecular Weight 125.13 g/mol

Ionization Mode ESI Positive

Observed m/z 126.0 [M+H]⁺[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum of 4-Methoxy-2(1H)-pyridinone in deuterochloroform would

exhibit distinct signals corresponding to the methoxy group proton and the three protons on the

pyridinone ring. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.4 d 1H H-6

~ 6.1 - 6.3 dd 1H H-5

~ 5.9 - 6.1 d 1H H-3

~ 3.8 s 3H -OCH₃

d: doublet, dd: doublet of doublets, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum would show six distinct carbon signals. The chemical shifts

are influenced by the electron-withdrawing and -donating effects of the substituents on the

pyridinone ring.
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Chemical Shift (δ, ppm) Assignment

~ 165 C-2 (C=O)

~ 160 C-4 (-O-CH₃)

~ 140 C-6

~ 105 C-5

~ 95 C-3

~ 56 -OCH₃

Predicted IR Data (KBr Pellet)
The infrared spectrum of 4-Methoxy-2(1H)-pyridinone is expected to show characteristic

absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium C-H stretch (aromatic)

~ 2950 - 2850 Medium C-H stretch (aliphatic, -OCH₃)

~ 1650 - 1630 Strong C=O stretch (amide I)

~ 1600 - 1580 Medium C=C stretch (ring)

~ 1250 - 1200 Strong C-O-C stretch (asymmetric)

~ 1050 - 1000 Medium C-O-C stretch (symmetric)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized for pyridinone-class compounds and can be adapted

for 4-Methoxy-2(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

500 MHz instrument.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise

ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Transfer the homogenous mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Spectral Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a Liquid Chromatography system coupled to a Mass Spectrometer

with an Electrospray Ionization (ESI) source.

Chromatographic Separation (Optional but Recommended):

Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any

impurities.

Use a gradient elution with solvents like water and acetonitrile, often with a small amount

of formic acid to aid ionization.

Mass Spectrometric Analysis:

Introduce the eluent from the LC into the ESI source.

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive

ion mode to detect the [M+H]⁺ ion.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow to achieve optimal signal intensity.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methoxy-2(1H)-pyridinone.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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